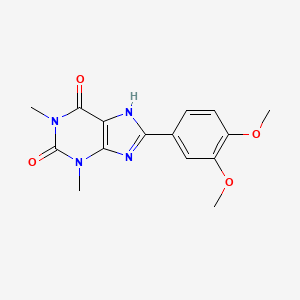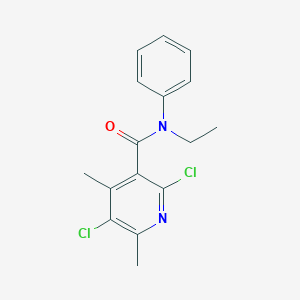![molecular formula C18H16N2O2S B5856450 2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5856450.png)
2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a hydrazide derivative that has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that it inhibits bacterial and fungal growth by disrupting the cell membrane.
Biochemical and Physiological Effects
Studies have shown that 2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide has low toxicity and does not have any significant biochemical or physiological effects on normal cells. However, it has been shown to induce apoptosis in cancer cells and inhibit bacterial and fungal growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide in lab experiments include its low toxicity and potential as an anticancer, antibacterial, and antifungal agent. However, its limitations include its complex synthesis method and limited availability.
Zukünftige Richtungen
There are several future directions for research on 2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide. One potential direction is to further investigate its anticancer potential and explore its efficacy in combination with other chemotherapeutic agents. Additionally, further studies could be conducted to explore its potential as an antibacterial and antifungal agent. Another potential direction is to investigate its potential as a corrosion inhibitor for metals in various applications. Overall, further research is needed to fully understand the potential applications of 2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide.
Synthesemethoden
The synthesis of 2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide involves a multi-step process that includes the reaction of 2-naphthol with 2-bromoethylthiophene to form 2-(1-naphthyloxy)ethylthiophene. This intermediate is then reacted with hydrazine hydrate to form 2-(1-naphthyloxy)ethylthiosemicarbazide, which is further reacted with acetic anhydride to form 2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide.
Wissenschaftliche Forschungsanwendungen
2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide has been extensively studied for its potential applications in various fields. It has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, it has been studied for its potential as an antibacterial and antifungal agent. Research has also shown that it has potential as a corrosion inhibitor for metals.
Eigenschaften
IUPAC Name |
2-naphthalen-1-yloxy-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-13(17-10-5-11-23-17)19-20-18(21)12-22-16-9-4-7-14-6-2-3-8-15(14)16/h2-11H,12H2,1H3,(H,20,21)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMKSPISXRSTPS-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=CC2=CC=CC=C21)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=CC2=CC=CC=C21)/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-naphthoxy)-N-[(E)-1-(2-thienyl)ethylideneamino]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5856378.png)
![3-[(4-chlorobenzyl)thio]-4-ethyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5856394.png)

![N'-[2-(1-naphthyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5856402.png)
![3-(difluoromethyl)-N-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5856410.png)

![4-[4-(acetylamino)phenoxy]phthalic acid](/img/structure/B5856426.png)

![2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5856437.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5856443.png)
![4-fluoro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5856453.png)

![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5856466.png)